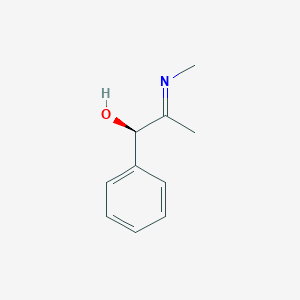

(R)-2-Methylimino-1-phenylpropan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(1R)-2-methylimino-1-phenylpropan-1-ol |

InChI |

InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-7,10,12H,1-2H3/t10-/m0/s1 |

InChI Key |

WJOBFSVTSCWIDG-JTQLQIEISA-N |

SMILES |

CC(=NC)C(C1=CC=CC=C1)O |

Isomeric SMILES |

CC(=NC)[C@@H](C1=CC=CC=C1)O |

Canonical SMILES |

CC(=NC)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-Methylimino-1-phenylpropan-1-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of (R)-2-Methylimino-1-phenylpropan-1-ol, also known as (R)-N-methyl-cathinone or (R)-methcathinone. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

This compound is a chiral molecule and a member of the cathinone class of stimulants.[1] It is structurally related to amphetamines and is the β-keto analogue of methamphetamine.[2][3] The presence of a ketone group at the β-position makes it a more polar molecule compared to methamphetamine.[3]

Below is a summary of its known chemical and physical properties. It is important to note that much of the available data pertains to the racemic mixture of methcathinone. Data specific to the (R)-enantiomer is indicated where available.

Table 1: General and Computed Properties of this compound and Related Compounds

| Property | This compound | Methcathinone (Racemic) | Methcathinone Hydrochloride (Racemic) |

| IUPAC Name | (1R)-2-(methylimino)-1-phenylpropan-1-ol[1] | 2-(Methylamino)-1-phenyl-1-propanone | 2-(Methylamino)-1-phenyl-1-propanone hydrochloride[4] |

| Synonyms | (R)-N-methyl-cathinone, (R)-methcathinone, (+)-Methcathinone[5] | Ephedrone, Cat, Jeff[6] | - |

| Molecular Formula | C₁₀H₁₃NO[1] | C₁₀H₁₃NO[6] | C₁₀H₁₃NO·HCl[4] |

| Molecular Weight | 163.22 g/mol [1][5] | 163.22 g/mol [6] | 199.68 g/mol [4] |

| CAS Number | 160977-88-8[7] | 5650-44-2[6] | 49656-78-2[4] |

| Appearance | - | Liquid at room temperature[4] | Crystals |

| Melting Point | - | - | 176-177 °C[4] |

| XLogP3 | - | 1.6[5] | - |

| Hydrogen Bond Donor Count | 1[1] | 1[5] | - |

| Hydrogen Bond Acceptor Count | 2[1] | 2[5] | - |

| Rotatable Bond Count | 3[1] | 3[5] | - |

Table 2: Spectroscopic Data for Methcathinone

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (GC-MS) | NIST library data available for the main library.[5] Thermal decomposition can occur during GC-MS analysis.[8] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[5] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra have been reported for the hydrochloride salt in DMSO-d₆.[9] |

Experimental Protocols

The primary synthesis route for methcathinone involves the oxidation of ephedrine or pseudoephedrine.[8] Various oxidizing agents have been employed, with potassium permanganate and chromium-based reagents being the most common.

This method relies on the strong oxidizing properties of potassium permanganate (KMnO₄) to convert the secondary alcohol group of ephedrine into a ketone.

Experimental Workflow: Potassium Permanganate Oxidation

Caption: Workflow for methcathinone synthesis via KMnO₄ oxidation.

Detailed Methodology:

-

Reaction Setup: Ephedrine hydrochloride (2g) is dissolved in a mixture of methylene chloride (200 mL), acetic acid (10 mL), and water (100 mL) in an Erlenmeyer flask equipped with a magnetic stirrer.[10]

-

Oxidation: Potassium permanganate (2g) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.[10]

-

Quenching: The reaction is quenched by adding a sufficient amount of sodium hydrogen sulfite to reduce the precipitated manganese dioxide.[10]

-

Extraction: The aqueous phase is made basic with 5N sodium hydroxide (NaOH), and the methylene chloride layer containing the methcathinone free base is separated.[10]

-

Purification: The organic layer is extracted with 0.5N sulfuric acid (H₂SO₄). This acidic aqueous layer is then basified with sodium bicarbonate and extracted again with methylene chloride.[10]

-

Isolation: The solvent is removed by rotary evaporation to yield methcathinone as a colorless liquid.[10]

-

Salt Formation: The free base is dissolved in a suitable solvent like hexane, and gaseous hydrochloric acid is bubbled through the solution to precipitate methcathinone hydrochloride.[10]

An alternative method utilizes sodium dichromate in an acidic medium.

Experimental Workflow: Sodium Dichromate Oxidation

Caption: Workflow for methcathinone synthesis via dichromate oxidation.

Detailed Methodology:

-

Preparation of Oxidizing Solution: A solution of sodium dichromate (0.99g) and concentrated sulfuric acid (1.33g) in water (4.46 cc) is prepared.[11]

-

Reaction Setup: l-ephedrine (1.65g) is dissolved in water (4.7 cc) and concentrated sulfuric acid (0.55 cc).[11]

-

Oxidation: The dichromate solution is added slowly with stirring to the ephedrine solution at room temperature. The mixture is stirred for an additional 4 to 6 hours.[11]

-

Work-up: The reaction mixture is made alkaline with sodium hydroxide solution. The aqueous mixture is then extracted with chloroform and ether.[11]

-

Isolation and Purification: The combined organic extracts are treated with an excess of dry hydrogen chloride gas. The solvents are evaporated, and the resulting hydrochloride salt is purified by recrystallization from ethanol and ether.[11]

Pharmacological Properties and Mechanism of Action

(R)-methcathinone is a potent central nervous system stimulant with effects comparable to methamphetamine and cocaine.[3][12] Its primary mechanism of action involves the enhancement of monoaminergic neurotransmission.[2]

Key Pharmacological Effects:

-

Monoamine Transporter Inhibition: Methcathinone has strong affinities for the dopamine transporter (DAT) and the norepinephrine transporter (NET), inhibiting the reuptake of these neurotransmitters.[3] Its affinity for the serotonin transporter (SERT) is lower.[3]

-

Neurotransmitter Release: It potentiates the release of dopamine from dopaminergic nerve terminals.[3]

-

Enantiomer-specific Activity: Studies have shown that the enantiomers of methcathinone exhibit different pharmacological and neurotoxic profiles. The (R)-enantiomer has been found to be more potent in producing toxic effects on dopamine neurons in mice compared to the (S)-enantiomer.[13] However, in drug discrimination studies in rats trained to recognize the stimulus effects of S(-)-methcathinone, the S(-)-enantiomer was found to be more potent.[14]

-

Behavioral Effects: Administration of methcathinone leads to increased locomotor activity, euphoria, increased alertness, and appetite suppression.[3][13]

Signaling Pathway: Mechanism of Action at the Dopaminergic Synapse

Caption: (R)-Methcathinone's action on the dopaminergic synapse.

This diagram illustrates that (R)-methcathinone exerts its stimulant effects by blocking the dopamine transporter (DAT), which prevents the reuptake of dopamine from the synaptic cleft, and by promoting the release of dopamine from synaptic vesicles. This leads to an increased concentration of dopamine in the synapse, resulting in enhanced postsynaptic signaling.

Conclusion

This compound is a potent psychostimulant with a well-defined mechanism of action primarily targeting the dopaminergic and noradrenergic systems. Its synthesis from readily available precursors like ephedrine has contributed to its prevalence. The stereochemistry of the molecule plays a significant role in its pharmacological and toxicological profile, highlighting the importance of enantiomer-specific research in understanding its effects. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of cathinone derivatives and their impact on neurobiology.

References

- 1. This compound | C10H13NO | CID 656502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methcathinone Increases Visually-evoked Neuronal Activity and Enhances Sensory Processing Efficiency in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methcathinone - Wikipedia [en.wikipedia.org]

- 4. swgdrug.org [swgdrug.org]

- 5. (+)-Methcathinone | C10H13NO | CID 24011714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methcathinone [webbook.nist.gov]

- 7. R(+)-Methcathinone [webbook.nist.gov]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. forendex.southernforensic.org [forendex.southernforensic.org]

- 10. Erowid Cathinone Vault : Methcathinone FAQ [erowid.org]

- 11. erowid.org [erowid.org]

- 12. Methcathinone [chemeurope.com]

- 13. Neurotoxic and pharmacologic studies on enantiomers of the N-methylated analog of cathinone (methcathinone): a new drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discriminative stimulus effects of S(-)-methcathinone (CAT): a potent stimulant drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of (R)-2-Methylimino-1-phenylpropan-1-ol

Introduction

(R)-2-Methylimino-1-phenylpropan-1-ol is a chiral imine derivative of phenylpropanolamine. Phenylpropanolamine derivatives, such as norephedrine and cathinone, are a well-studied class of compounds with significant physiological activity. The introduction of an imine functionality is expected to modulate its chemical and biological properties. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the likely spectroscopic characteristics of this compound and a proposed methodology for its synthesis and analysis.

Proposed Synthesis

The synthesis of this compound can be envisioned through the condensation of (R)-1-hydroxy-1-phenylpropan-2-one with methylamine. This reaction is a standard method for imine formation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of (R)-1-hydroxy-1-phenylpropan-2-one (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (for toluene) or containing 4Å molecular sieves (for dichloromethane), add a solution of methylamine (1.2 eq, either as a solution in a compatible solvent or bubbled as a gas).

-

Reaction Conditions: If using toluene, heat the mixture to reflux to facilitate the removal of water via the Dean-Stark trap. If using dichloromethane with molecular sieves, the reaction can be stirred at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. If molecular sieves were used, filter them off. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Phenyl-H |

| 5.10 | d | 1H | CH-OH |

| 3.15 | s | 3H | N-CH₃ |

| 2.80 (broad) | s | 1H | OH |

| 1.95 | s | 3H | C-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C=N |

| 141.0 | Phenyl C (quaternary) |

| 128.5 | Phenyl CH |

| 128.0 | Phenyl CH |

| 126.0 | Phenyl CH |

| 75.0 | CH-OH |

| 45.0 | N-CH₃ |

| 18.0 | C-CH₃ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3060-3030 | Medium | Aromatic C-H stretch |

| 2980-2920 | Medium | Aliphatic C-H stretch |

| ~1660 | Medium-Strong | C=N stretch (Imine) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~1100 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 163 | 40 | [M]⁺ (Molecular Ion) |

| 148 | 100 | [M - CH₃]⁺ |

| 105 | 80 | [C₆H₅CO]⁺ |

| 77 | 50 | [C₆H₅]⁺ |

| 58 | 60 | [CH₃C=NCH₃]⁺ |

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways. Further research would be required to elucidate its pharmacological and biochemical profile.

An In-depth Technical Guide on the Synthesis of (R)-2-Methylimino-1-phenylpropan-1-ol

This technical guide provides a comprehensive overview of a proposed synthetic pathway for (R)-2-Methylimino-1-phenylpropan-1-ol, a chiral imine of interest to researchers and professionals in drug development. Due to the limited availability of direct synthesis routes in the current literature, this document outlines a logical and feasible two-step pathway based on well-established chemical transformations. The proposed synthesis involves the oxidation of a chiral amino alcohol precursor to the corresponding ketone, followed by the formation of the target imine.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-step process, commencing with the stereoselective synthesis of the key intermediate, (R)-2-(methylamino)-1-phenylpropan-1-one (also known as (R)-methcathinone). This intermediate is subsequently reacted with methylamine to yield the final imine product.

Step 1: Oxidation of a Chiral Amino Alcohol Precursor to (R)-2-(methylamino)-1-phenylpropan-1-one

The initial step involves the oxidation of a readily available chiral amino alcohol. To obtain the desired (R)-configuration in the final product, the starting material should be the corresponding enantiomer. Suitable precursors include (1S,2R)-ephedrine or (1S,2S)-pseudoephedrine. The oxidation of the secondary alcohol group of these precursors to a ketone yields (R)-methcathinone. This transformation can be achieved using various oxidizing agents, with potassium permanganate or chromium-based reagents like Pyridinium chlorochromate (PCC) being common choices.[1][2][3][4]

Step 2: Imine Formation

The second step is the reaction of the synthesized (R)-2-(methylamino)-1-phenylpropan-1-one with methylamine to form the target imine, this compound. This is a classic condensation reaction between a ketone and a primary amine, which is typically carried out under mildly acidic conditions to facilitate the reaction.[5][6][7][8][9] The removal of water formed during the reaction is crucial to drive the equilibrium towards the imine product.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis pathway. These protocols are based on established procedures for analogous reactions and should be adapted and optimized for the specific substrate and scale of the reaction.

Step 1: Synthesis of (R)-2-(methylamino)-1-phenylpropan-1-one via Oxidation of (1S,2R)-Ephedrine

Method A: Oxidation with Potassium Permanganate

-

Materials:

-

(1S,2R)-Ephedrine hydrochloride

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Sodium hydroxide (NaOH), solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve a known quantity of (1S,2R)-Ephedrine hydrochloride in water.

-

Basify the solution with a sodium hydroxide solution to liberate the free base.

-

Extract the free base into diethyl ether. Dry the ethereal solution over anhydrous magnesium sulfate and then remove the solvent under reduced pressure to obtain (1S,2R)-ephedrine free base.

-

Prepare a solution of potassium permanganate in dilute sulfuric acid.

-

Slowly add the potassium permanganate solution to a solution of (1S,2R)-ephedrine in a suitable solvent (e.g., acetone or a mixture of water and an organic solvent) while maintaining the temperature at 0-5 °C with an ice bath.

-

Stir the reaction mixture vigorously until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Make the filtrate alkaline with a sodium hydroxide solution.

-

Extract the product, (R)-2-(methylamino)-1-phenylpropan-1-one, with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or chromatography.

-

Method B: Oxidation with Pyridinium Chlorochromate (PCC)

-

Materials:

-

(1S,2R)-Ephedrine

-

Pyridinium chlorochromate (PCC)

-

Celite® or silica gel

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend PCC and Celite® (or silica gel) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.[10][11][12][13]

-

Add a solution of (1S,2R)-ephedrine in anhydrous dichloromethane to the suspension dropwise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrates and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (R)-2-(methylamino)-1-phenylpropan-1-one.

-

Purify the product by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound

-

Materials:

-

(R)-2-(methylamino)-1-phenylpropan-1-one

-

Methylamine (solution in a suitable solvent like THF or ethanol, or as a gas)

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous toluene or benzene

-

Molecular sieves (4Å) or a Dean-Stark apparatus

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (R)-2-(methylamino)-1-phenylpropan-1-one in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or containing activated 4Å molecular sieves).

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Add a slight excess of methylamine solution to the reaction mixture.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. If using molecular sieves, stir the reaction at room temperature or gentle heat for several hours.

-

Monitor the reaction progress by TLC until the starting ketone is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a Dean-Stark trap was used, remove the catalyst by washing the solution with a saturated sodium bicarbonate solution. If molecular sieves were used, filter them off.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by distillation under reduced pressure or by column chromatography.

-

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis pathway. The values are based on typical yields and conditions reported for analogous reactions and should be considered as a reference for experimental planning.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1a | Oxidation | (1S,2R)-Ephedrine | KMnO₄, H₂SO₄ | Acetone/Water | 0 - 5 | 1 - 3 | 70 - 85 |

| 1b | Oxidation | (1S,2R)-Ephedrine | PCC | Dichloromethane | Room Temp. | 2 - 6 | 80 - 95 |

| 2 | Imine Formation | (R)-2-(methylamino)-1-phenylpropan-1-one | Methylamine, p-TSA | Toluene | Reflux | 4 - 12 | 85 - 95 |

Mandatory Visualization

Synthesis Pathway of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for Step 1 (PCC Oxidation)

Caption: Workflow for the oxidation of (1S,2R)-Ephedrine using PCC.

Logical Relationship for Imine Formation (Step 2)

Caption: Key components and conditions for the formation of the target imine.

References

- 1. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Ephedrone: 2-Methylamino-1-Phenylpropan-1-One (Jeff) - [www.rhodium.ws] [erowid.org]

- 5. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 6. Imine formation-Typical procedures - operachem [operachem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

(R)-2-Methylimino-1-phenylpropan-1-ol mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of (R)-2-Methylimino-1-phenylpropan-1-ol

Introduction

This compound is a chiral molecule belonging to the substituted cathinone class. Synthetic cathinones are derivatives of the naturally occurring psychostimulant cathinone, found in the khat plant (Catha edulis). Structurally, they are β-keto analogues of amphetamines and are known to exert their primary effects on the central nervous system by modulating monoaminergic neurotransmission.[1]

Core Mechanism of Action: Monoamine Transporter modulation

The principal mechanism of action for synthetic cathinones involves the interaction with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling.

Substituted cathinones can interact with these transporters in two primary ways:

-

Inhibition of Reuptake (Blockade): Similar to cocaine, some cathinones act as transporter inhibitors. They bind to the transporter protein, blocking the reuptake of monoamines from the synapse. This leads to an increased concentration and prolonged presence of neurotransmitters in the synaptic cleft, enhancing postsynaptic receptor activation.

-

Induction of Neurotransmitter Release (Substrate Activity): Like amphetamines, other cathinones act as transporter substrates. They are transported into the presynaptic neuron by the monoamine transporters. Once inside, they can disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and the release of monoamines into the synapse.[1]

The specific action of a cathinone derivative—whether it is primarily a reuptake inhibitor, a releasing agent, or a combination of both—is determined by its chemical structure.[1] Given the structure of this compound, it is hypothesized to interact with DAT, NET, and SERT, though its specific profile as an inhibitor versus a releaser is unknown without direct experimental evidence.

Signaling Pathway

The interaction of this compound with monoamine transporters is expected to initiate a cascade of downstream signaling events due to the enhanced stimulation of postsynaptic receptors.

Caption: Putative mechanism of action at the synapse.

Quantitative Data

No specific quantitative data for this compound has been published. The following tables summarize the in vitro potencies (IC50 values in µM) of various structurally related synthetic cathinones for the inhibition of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake. This data provides a comparative context for the potential activity of this compound.

Table 1: Monoamine Transporter Uptake Inhibition by Substituted Cathinones

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

| Mephedrone | 0.49 | 0.44 | 3.36 |

| Methylone | 0.94 | 1.3 | 2.0 |

| Butylone | 1.1 | 1.5 | 3.9 |

| MDPV | 0.004 | 0.003 | 3.4 |

| α-PVP | 0.013 | 0.026 | >10 |

Data compiled from various sources.

Table 2: Monoamine Release Meditated by Substituted Cathinones

| Compound | DA EC50 (µM) | NE EC50 (µM) | 5-HT EC50 (µM) |

| Mephedrone | 0.13 | 0.11 | 0.30 |

| Methylone | 0.22 | 0.28 | 0.21 |

| Methcathinone | 0.17 | 0.10 | >10 |

Data compiled from various sources.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of synthetic cathinones. These protocols would be applicable for investigating the pharmacological profile of this compound.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Experimental Workflow:

Caption: Workflow for monoamine transporter uptake assay.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.

-

Assay Buffer Preparation: A Krebs-Ringer-HEPES (KRH) buffer is prepared.

-

Compound Preparation: A serial dilution of the test compound, this compound, is prepared in the assay buffer.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with KRH buffer. The cells are then pre-incubated with the various concentrations of the test compound for 10-20 minutes at 37°C.

-

Uptake Initiation: A mixture of radiolabeled (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) and unlabeled neurotransmitter is added to each well to initiate the uptake reaction.

-

Incubation: The plates are incubated for a short period (e.g., 5-15 minutes) at 37°C.

-

Uptake Termination: The reaction is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in each well is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters from synaptosomes or cells expressing the transporters.

Experimental Workflow:

Caption: Workflow for neurotransmitter release assay.

Detailed Methodology:

-

Preparation of Synaptosomes or Cells: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT) of rats, or transporter-expressing cells are used.

-

Pre-loading: The synaptosomes or cells are incubated with a radiolabeled neurotransmitter to allow for its uptake and storage.

-

Washing: The preparation is washed multiple times with buffer to remove any extracellular radiolabel.

-

Initiation of Release: The washed synaptosomes or cells are incubated with various concentrations of the test compound.

-

Sample Collection: At specified time points, the supernatant is collected.

-

Quantification: The amount of radioactivity in the supernatant is measured by liquid scintillation counting.

-

Data Analysis: The amount of release is calculated as a percentage of the total radioactivity in the cells. The data is then used to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release.

Conclusion

While direct experimental data for this compound is currently lacking, its structural similarity to other synthetic cathinones strongly suggests that its primary mechanism of action involves the modulation of monoamine transporters (DAT, NET, and SERT). It is likely to act as either a reuptake inhibitor, a releasing agent, or possess a mixed pharmacological profile. To definitively characterize its mechanism of action, further in vitro and in vivo studies are necessary, employing the experimental protocols detailed in this guide. Such research will be crucial for understanding its potential pharmacological effects and abuse liability.

References

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Methylimino-1-phenylpropan-1-ol

Disclaimer: Direct experimental data for 2-methylimino-1-phenylpropan-1-ol is scarce in publicly available literature. This guide provides a comprehensive overview based on the well-documented chemistry of its close structural analog, 2-methylamino-1-phenylpropan-1-ol (ephedrine and its stereoisomers). The experimental protocols and data presented are for this analogous compound and should be considered as a predictive model for 2-methylimino-1-phenylpropan-1-ol.

Introduction

2-Methylimino-1-phenylpropan-1-ol is a chiral molecule with structural similarities to cathinone and its derivatives, a class of compounds known for their psychostimulant properties. The stereochemistry of such molecules is of paramount importance in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This technical guide delves into the chirality, potential stereoisomers, synthesis, and analytical characterization of 2-methylimino-1-phenylpropan-1-ol, providing a framework for researchers and scientists in the field of drug development and pharmacology.

Chirality and Stereoisomerism

2-Methylimino-1-phenylpropan-1-ol possesses two chiral centers at the C1 and C2 positions of the propanol backbone. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These diastereomeric pairs are analogous to the erythro and threo forms of ephedrine.

The four stereoisomers are:

-

(1R,2S)-2-methylimino-1-phenylpropan-1-ol

-

(1S,2R)-2-methylimino-1-phenylpropan-1-ol

-

(1R,2R)-2-methylimino-1-phenylpropan-1-ol

-

(1S,2S)-2-methylimino-1-phenylpropan-1-ol

The relationship between these stereoisomers is depicted in the diagram below.

Synthesis of Stereoisomers

A plausible synthetic route to the stereoisomers of 2-methylimino-1-phenylpropan-1-ol involves the N-methylation of the corresponding stereoisomers of 2-amino-1-phenylpropan-1-ol. The synthesis of the precursor amino alcohols is well-established.

Proposed Synthesis of 2-Methylimino-1-phenylpropan-1-ol

A general method for the formation of an imine from a primary amine involves reaction with an aldehyde or ketone. For N-methylation to form an imine, a more specific multi-step process or a direct methylation of the corresponding amine followed by oxidation would be necessary. A plausible, though not experimentally verified for this specific compound, synthetic workflow is outlined below.

Physicochemical Data (of Analogous 2-Methylamino-1-phenylpropan-1-ol Stereoisomers)

The following tables summarize key physicochemical data for the stereoisomers of 2-methylamino-1-phenylpropan-1-ol, which can serve as an estimate for the properties of the corresponding 2-methylimino-1-phenylpropan-1-ol stereoisomers.

| Stereoisomer Configuration | Common Name | Melting Point (°C) | Specific Rotation ([α]D) |

| (1R,2S) | (-)-Ephedrine | 34 | -41° (c=5, H₂O) |

| (1S,2R) | (+)-Ephedrine | 34 | +41° (c=5, H₂O) |

| (1R,2R) | (-)-Pseudoephedrine | 118-120 | -52.5° (c=0.8, EtOH) |

| (1S,2S) | (+)-Pseudoephedrine | 118-120 | +52.5° (c=0.8, EtOH) |

Experimental Protocols

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the stereoisomers of 2-methylimino-1-phenylpropan-1-ol can be achieved using chiral HPLC. A general protocol, adaptable for this compound based on methods for similar amines and amino alcohols, is provided below.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H)

-

UV detector

Mobile Phase:

-

A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (DEA) is typically effective for normal-phase separation. A common starting point is a ratio of 90:10 (n-hexane:isopropanol) with 0.1% DEA.

Procedure:

-

Prepare a standard solution of the mixture of stereoisomers in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the stereoisomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Optimize the separation by adjusting the ratio of n-hexane to isopropanol and the concentration of the basic modifier.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized imine can be confirmed using ¹H and ¹³C NMR spectroscopy. While specific spectra for 2-methylimino-1-phenylpropan-1-ol are not available, the expected chemical shifts can be predicted based on analogous structures.

Expected ¹H NMR Features:

-

Phenyl protons: Multiplet in the aromatic region (δ 7.2-7.5 ppm).

-

CH-OH proton: A doublet or singlet depending on coupling with the adjacent proton.

-

CH-N proton: A quartet or multiplet.

-

N=CH₂ protons: Two distinct signals for the geminal protons.

-

CH₃ proton: A doublet.

Expected ¹³C NMR Features:

-

Phenyl carbons: Several signals in the aromatic region (δ 125-145 ppm).

-

C=N carbon: A signal in the downfield region characteristic of an imine carbon.

-

CH-OH carbon: A signal around δ 70-80 ppm.

-

CH-N carbon: A signal around δ 50-60 ppm.

-

CH₃ carbon: A signal in the aliphatic region.

Characterization by Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the C-C bond between the carbonyl/hydroxyl group and the adjacent carbon, as well as cleavage of the imine bond.

Potential Biological Activity and Signaling Pathways

Given its structural similarity to cathinone derivatives, 2-methylimino-1-phenylpropan-1-ol is likely to interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] The stereochemistry is expected to play a crucial role in the potency and selectivity of this interaction.

The proposed mechanism of action involves the inhibition of monoamine reuptake, leading to an increase in the extracellular concentration of these neurotransmitters in the synaptic cleft. This, in turn, enhances neurotransmission.

Conclusion

This technical guide provides a comprehensive overview of the stereochemistry of 2-methylimino-1-phenylpropan-1-ol, drawing heavily on the well-established chemistry of its amino alcohol analog. The provided information on stereoisomers, potential synthetic routes, and analytical methods serves as a valuable resource for researchers and scientists. Further experimental investigation is required to fully elucidate the specific properties and biological activity of the individual stereoisomers of 2-methylimino-1-phenylpropan-1-ol.

References

An In-depth Technical Guide to (R)-2-Methylimino-1-phenylpropan-1-ol: Discovery, History, and Scientific Context

A Note to the Reader: Information regarding the specific chemical entity, (R)-2-Methylimino-1-phenylpropan-1-ol, is exceptionally scarce within published scientific literature. While its chemical structure is cataloged in databases such as PubChem and ChEBI, there is a notable absence of research detailing its specific discovery, synthesis, or pharmacological profile.

Therefore, this guide will provide a comprehensive overview of the closely related and extensively studied class of synthetic cathinones. By examining the discovery, history, synthesis, and pharmacology of analogous compounds, particularly N-methylated cathinones like methcathinone, we can establish a robust scientific context for understanding the potential properties of this compound. This approach is grounded in the well-established principles of structure-activity relationships within this class of psychoactive compounds.

Introduction to this compound

This compound is a chiral molecule belonging to the broader class of substituted cathinones. Its structure suggests it is a derivative of cathinone, featuring a methyl-imino group at the second carbon of the propane chain.

Chemical and Physical Properties (Computed)

| Property | Value | Source |

| IUPAC Name | (1R)-2-(methylimino)-1-phenylpropan-1-ol | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| ChEBI ID | CHEBI:16825 | ChEBI |

| KEGG ID | C04351 | KEGG |

Discovery and History of Cathinones

The story of synthetic cathinones begins with the natural product from which they are derived: cathinone.

The Khat Plant and Naturally Occurring Cathinone: For centuries, the leaves of the Catha edulis plant, commonly known as khat, have been chewed for their stimulant and euphoric effects in East Africa and the Arabian Peninsula. Initially, the primary psychoactive component was believed to be cathine (d-norpseudoephedrine). However, in the 1970s, researchers isolated a more potent alkaloid, (-)-cathinone, which is the S-enantiomer of 2-amino-1-phenyl-1-propanone. It was determined that cathinone is the principal active constituent responsible for the stimulant effects of fresh khat leaves.

Emergence of Synthetic Cathinones: The first synthetic cathinone, methcathinone (also known as ephedrone), was synthesized in 1928.[2] However, widespread non-medical use of synthetic cathinones did not begin until the late 20th and early 21st centuries. Clandestine chemists began to synthesize a wide array of cathinone derivatives, often marketed as "bath salts" or "research chemicals," to circumvent existing drug laws. These compounds, such as mephedrone and methylone, gained notoriety for their potent psychostimulant effects.

Synthesis of Cathinone Derivatives

Due to the lack of a specific synthesis protocol for this compound, a general and a specific synthesis for a closely related and well-documented compound, methcathinone, are provided below. The synthesis of many cathinone derivatives often involves the oxidation of a corresponding amino alcohol precursor or the reaction of an α-haloketone with an appropriate amine.

General Synthesis of N-Alkyl Cathinones

A common method for synthesizing N-alkylated cathinone derivatives involves a two-step process:

-

α-Bromination of a Propiophenone: The synthesis typically starts with a substituted propiophenone, which is then brominated at the alpha position.

-

Nucleophilic Substitution: The resulting α-bromoketone is then reacted with the desired primary or secondary amine (e.g., methylamine for methcathinone) to yield the final cathinone derivative, usually as a hydrochloride or hydrobromide salt.

Experimental Protocol: Synthesis of Methcathinone from Pseudoephedrine

This protocol describes the oxidation of pseudoephedrine to methcathinone using potassium permanganate. This method is stereospecific, meaning the chirality of the starting material influences the chirality of the product.

Materials:

-

Pseudoephedrine hydrochloride

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium hydroxide (NaOH)

-

Toluene

-

Dry ice/acetone bath

-

Standard laboratory glassware

Procedure:

-

Dissolution of Pseudoephedrine: Dissolve pseudoephedrine hydrochloride in water.

-

Preparation of Oxidizing Solution: In a separate flask, prepare a solution of potassium permanganate in water and cool it in a dry ice/acetone bath. Slowly add concentrated sulfuric acid to this solution while keeping it cold.

-

Oxidation: Slowly add the pseudoephedrine solution to the cold oxidizing solution with constant stirring. The reaction is exothermic and should be kept cold to prevent over-oxidation. The reaction mixture will turn brown as manganese dioxide (MnO₂) precipitates.

-

Neutralization and Extraction: After the reaction is complete, allow the mixture to warm to room temperature. Make the solution basic by adding a solution of sodium hydroxide. This will precipitate manganese salts. Extract the aqueous layer multiple times with toluene.

-

Isolation of Product: Combine the organic extracts and dry them over an anhydrous salt (e.g., magnesium sulfate). The solvent can then be evaporated to yield methcathinone freebase. For the more stable hydrochloride salt, the toluene solution can be bubbled with dry HCl gas to precipitate methcathinone HCl.

Disclaimer: This protocol is provided for informational purposes only and should only be performed by trained professionals in a controlled laboratory setting. The synthesis of controlled substances is illegal in many jurisdictions.

Pharmacology of Synthetic Cathinones

The primary mechanism of action for most synthetic cathinones is their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling.

Synthetic cathinones can act as either:

-

Reuptake Inhibitors (Blockers): These compounds bind to the transporters and prevent the reuptake of monoamines, leading to an increased concentration of neurotransmitters in the synapse. This mechanism is similar to that of cocaine.

-

Releasers (Substrates): These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines and can reverse the direction of the transporter, causing a significant efflux of neurotransmitters into the synapse. This mechanism is similar to that of amphetamine.

The specific action (releaser vs. blocker) and the selectivity for DAT, NET, or SERT depend on the specific chemical structure of the cathinone derivative.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for several well-characterized synthetic cathinones. The data is presented as the half-maximal inhibitory concentration (IC₅₀) for reuptake inhibition or the half-maximal effective concentration (EC₅₀) for neurotransmitter release. Lower values indicate greater potency.

Table 1: In Vitro Potency of Selected Synthetic Cathinones at Monoamine Transporters

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |

| Cathinone | 74 | 36 | >10,000 | 132 | >10,000 |

| Methcathinone | 37 | 45 | 1,133 | 113 | >10,000 |

| Mephedrone | 129 | 50 | 99 | 43 | 56 |

| Methylone | 147 | 100 | 114 | 75 | 118 |

| MDPV | 2.4 | 1.9 | 2,267 | >10,000 | >10,000 |

Data compiled from various sources.

Analytical Methods for Cathinone Derivatives

The identification and quantification of synthetic cathinones in seized materials and biological samples are crucial for forensic and clinical toxicology. A variety of analytical techniques are employed for this purpose.

Presumptive Color Tests

Simple, rapid color tests can provide a preliminary indication of the presence of cathinones. However, these tests are not specific and require confirmation by more sophisticated methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile and thermally stable compounds like synthetic cathinones. The mass spectra of cathinones often show characteristic fragmentation patterns, aiding in their identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the analysis of synthetic cathinones and their metabolites in complex matrices like blood and urine. It does not require the analytes to be volatile, which is an advantage for some of the less stable derivatives.

Experimental Protocol: Sample Preparation for LC-MS Analysis of Cathinones in Urine

Materials:

-

Urine sample

-

Internal standard solution

-

Phosphate buffer (pH 6)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: To a 1 mL urine sample, add the internal standard and 1 mL of phosphate buffer. Vortex to mix.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol and then water through it.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water and then a mild organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Elution: Elute the cathinones from the cartridge using a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide, 80:20:2 v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

Conclusion

While a detailed technical guide on the discovery and history of this compound is not possible due to the absence of specific research, this guide provides a comprehensive overview of the broader class of synthetic cathinones to which it belongs. The principles of synthesis, pharmacology, and analysis discussed for well-known derivatives like methcathinone offer a valuable framework for understanding the potential characteristics of this and other novel cathinone analogs. The structure-activity relationships within the cathinone class suggest that this compound would likely exhibit psychostimulant properties mediated by interactions with monoamine transporters. However, its specific potency, selectivity, and mechanism of action (releaser vs. blocker) would require empirical investigation. The continued emergence of new synthetic cathinones underscores the importance of ongoing research to characterize these compounds and understand their pharmacological and toxicological profiles.

References

Physical and chemical properties of C10H13NO

An In-depth Technical Guide to the Physical and Chemical Properties of C10H13NO Isomers

The chemical formula C10H13NO represents a variety of structural isomers, many of which are pharmacologically significant molecules that interact with the sympathetic nervous system. As isomers, these compounds share the same atomic composition but differ in the arrangement of their atoms, leading to distinct physical, chemical, and biological properties.[1] This variation is critical in the fields of pharmacology and drug development, where subtle structural differences can result in significant changes in efficacy, receptor selectivity, and safety profiles.[2][3]

This guide provides a detailed examination of four prominent isomers of C10H13NO: phenylephrine, synephrine, ephedrine, and pseudoephedrine. It is intended for researchers, scientists, and drug development professionals, offering a comparative summary of their properties, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.

Key Isomers of C10H13NO

-

Phenylephrine : A selective α1-adrenergic receptor agonist, primarily used as a nasal decongestant and vasopressor to increase blood pressure.[4][5][6] It is the (R)-stereoisomer.[4]

-

Synephrine : An alkaloid found naturally in some plants, notably bitter orange (Citrus aurantium).[7][8] It acts as an adrenergic agonist and is commonly found in dietary supplements marketed for weight loss.[8][9][10]

-

Ephedrine : A mixed-acting sympathomimetic amine that stimulates both α- and β-adrenergic receptors.[11][12] It is used as a bronchodilator and decongestant and occurs naturally in plants of the Ephedra genus.[13][14]

-

Pseudoephedrine : A diastereomer of ephedrine, widely used as a nasal and sinus decongestant.[15][16] It acts primarily as a norepinephrine-releasing agent.[15] Due to its use in the illicit synthesis of methamphetamine, its sale is often restricted.[16][17]

Physical and Chemical Properties

The quantitative physical and chemical properties of these isomers are summarized below. These values are crucial for identification, formulation, and understanding their behavior in biological systems.

Table 1: Physical Properties of C10H13NO Isomers

| Property | Phenylephrine | Synephrine (p-synephrine) | Ephedrine (l-ephedrine) | Pseudoephedrine |

| Molecular Weight ( g/mol ) | 167.20 | 167.20 | 165.23 | 165.23 |

| Melting Point (°C) | 169-172[4][18] | 187 (dec.)[8] | 37-40[14][19] | 118-120[17][20] |

| Boiling Point (°C) | Not specified | 295.79 (estimate)[8] | 255-260[14][19] | ~130 (at 16 Torr)[17] |

| Solubility | Freely soluble in water.[4] | Soluble in water.[10] | Soluble in water, alcohol, chloroform, ether.[12][19] | Sparingly soluble in water; freely soluble in alcohol or ether.[20] |

| pKa | Not specified | 9.55 (phenolic), 9.79 (ammonium)[7] | Not specified | 9.4[21] |

| Optical Rotation | -55.5° (c=5, 1mol/L HCl)[6] | (R)-isomer is levorotatory[7] | [α]D25 -33 to -35.5° (as HCl salt)[19] | [α]D20 +51.2° (in ethanol)[20] |

Table 2: Chemical and Pharmacological Properties

| Property | Phenylephrine | Synephrine (p-synephrine) | Ephedrine (l-ephedrine) | Pseudoephedrine |

| Chemical Class | Phenylethanolamine, Phenol[4] | Phenethylamine alkaloid[8][22] | Phenethylamine alkaloid[12] | Substituted amphetamine, Phenylethanolamine[15][17][20] |

| Primary Mechanism | Selective α1-adrenergic agonist.[23][24] | α- and β-adrenergic agonist.[8][9] | α- and β-adrenergic agonist; norepinephrine release.[11][12] | Norepinephrine releasing agent.[15] |

| Stability | Darkens on exposure to light (as sulfate salt).[11] | Not specified | Affected by light (as HCl salt).[19] | Stable; may discolor on exposure to light.[21] |

| Key Reactions | Standard reactions of phenols and secondary amines. | Standard reactions of phenols and secondary amines. | Can undergo oxidation and reduction. | Can be reduced to form methamphetamine.[17] |

Signaling Pathways

The pharmacological effects of these isomers are mediated through their interaction with adrenergic receptors, which triggers intracellular signaling cascades. The pathway for phenylephrine, a selective α1-agonist, is well-characterized and serves as an excellent example.

Phenylephrine Signaling Pathway

Phenylephrine binding to the α1-adrenergic receptor (a Gq-protein coupled receptor) initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[5][25] These events converge on downstream effectors, including Ca2+-calmodulin-dependent protein kinase II (CaMKII), ultimately leading to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB), which is implicated in cellular responses like cardiac hypertrophy.[26][27]

Caption: Phenylephrine-induced α1-adrenergic signaling cascade leading to CREB activation.

Experimental Protocols

Accurate characterization of these isomers relies on standardized experimental procedures. Below are detailed protocols for determining key physical properties.

Protocol 1: Melting Point Determination via Capillary Method

This protocol describes the determination of a melting point range for a solid organic compound using a digital melting point apparatus (e.g., DigiMelt or Mel-Temp).[28][29]

Materials:

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

The solid organic compound sample

Procedure:

-

Sample Preparation:

-

Place a small amount of the dry organic compound into a clean mortar and grind it into a fine powder.[30][31] This ensures uniform packing and heat transfer.

-

Invert a capillary tube and press the open end into the powder.

-

Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. Repeat until a column of 2-3 mm of packed sample is achieved.[29][30]

-

-

Apparatus Setup:

-

Turn on the melting point apparatus. Ensure the heating block is clean and at room temperature.

-

If the approximate melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20°C/min) to find a rough range.[28][29]

-

For an accurate measurement, set the starting temperature to about 10-15°C below the expected melting point. Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.[30]

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Begin heating and observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue observing and record the temperature (T2) at which the last solid crystal melts completely into a liquid.[32]

-

-

Reporting:

Protocol 2: pKa Determination by Potentiometric Titration

This method determines the pKa of a weak acid or base by monitoring pH changes during titration with a strong base or acid, respectively.[33][34]

Materials:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10)

-

Magnetic stirrer and stir bar

-

Buret (25 or 50 mL)

-

Beaker (100 or 150 mL)

-

Standardized titrant solution (e.g., 0.1 M NaOH)

-

Analyte solution (a known concentration of the C10H13NO isomer, e.g., 0.1 M)

-

Deionized water

Procedure:

-

Setup:

-

Pipette a precise volume (e.g., 25.0 mL) of the analyte solution into a beaker. If the sample is a salt (e.g., hydrochloride), it will be titrated with a base.

-

Add a magnetic stir bar and place the beaker on the magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the bulb does not contact the stir bar.

-

Fill the buret with the standardized titrant and record the initial volume.

-

-

Titration:

-

Begin stirring the solution at a moderate, constant speed.

-

Record the initial pH of the analyte solution before adding any titrant.

-

Add the titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the steep inflection region around the equivalence point.

-

Continue the titration well past the equivalence point until the pH begins to plateau again.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). This creates the titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak.

-

Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the analyte, according to the Henderson-Hasselbalch equation.[34]

-

Experimental and Logical Workflows

Efficient research and development require structured workflows for synthesis, purification, and analysis.

Isomer Identification and Characterization Workflow

This workflow outlines the logical steps a researcher would take to identify and characterize an unknown isomer of C10H13NO.

Caption: Logical workflow for the identification and characterization of a C10H13NO isomer.

Synthesis and Purification Workflow for (R)-Phenylephrine

The synthesis of a specific enantiomer like (R)-phenylephrine requires careful control over chemical reactions and subsequent purification to ensure high purity and correct stereochemistry.

Caption: General workflow for the synthesis and purification of (R)-phenylephrine.

References

- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 6. Phenylephrine | 59-42-7 [chemicalbook.com]

- 7. Synephrine - Wikipedia [en.wikipedia.org]

- 8. Synephrine CAS#: 94-07-5 [m.chemicalbook.com]

- 9. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. Ephedrine (Ephedrine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ephedrine (PIM 209) [inchem.org]

- 14. Ephedrine (Alkaloid) | PPTX [slideshare.net]

- 15. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 16. Pseudoephedrine - American Chemical Society [acs.org]

- 17. safrole.com [safrole.com]

- 18. PHENYLEPHRINE physical properties Archives - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 19. Ephedrine [drugfuture.com]

- 20. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Pseudoephedrine | 90-82-4 [chemicalbook.com]

- 22. Synephrine | C9H13NO2 | CID 7172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. Phenylephrine - Wikipedia [en.wikipedia.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Signaling Pathway for Endothelin-1- and Phenylephrine-Induced cAMP Response Element Binding Protein Activation in Rat Ventricular Myocytes: Role of Inositol 1,4,5-Trisphosphate Receptors and CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Signaling Pathway for Endothelin-1- and Phenylephrine-Induced cAMP Response Element Binding Protein Activation in Rat Ventricular Myocytes: Role of Inositol 1,4,5-Trisphosphate Receptors and CaMKII | Cellular Physiology and Biochemistry | Karger Publishers [karger.com]

- 28. chem.ucalgary.ca [chem.ucalgary.ca]

- 29. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 30. m.youtube.com [m.youtube.com]

- 31. byjus.com [byjus.com]

- 32. pennwest.edu [pennwest.edu]

- 33. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 34. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Structural Elucidation of (R)-2-Methylimino-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide for the structural elucidation of (R)-2-Methylimino-1-phenylpropan-1-ol. Due to the absence of readily available, specific experimental data for this compound in surveyed scientific literature, this guide presents a comprehensive, projected strategy for its synthesis and characterization. This includes a plausible synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy), and a robust methodology for chiral purity assessment via High-Performance Liquid Chromatography (HPLC). The protocols and data herein are based on established chemical principles and analogous well-documented compounds, offering a predictive yet scientifically rigorous framework for researchers.

Introduction

This compound is a chiral molecule containing a secondary alcohol, an imine, and a phenyl group. Its structural similarity to known pharmacologically active compounds, such as cathinone derivatives and phenylpropanolamines, suggests its potential relevance in medicinal chemistry and drug development. A thorough structural elucidation is the foundational step for any further investigation into its biological activity and potential applications. This guide outlines the necessary experimental workflows and analytical techniques required to confirm its chemical structure and stereochemistry.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the condensation reaction between a chiral ketone precursor, (R)-1-hydroxy-1-phenylpropan-2-one, and a primary amine, methylamine.[1][2][3][4][5] This reaction forms the imine functional group.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-1-hydroxy-1-phenylpropan-2-one (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Amine: To the stirred solution, add a solution of methylamine (1.1 equivalents) in the same solvent.

-

Catalysis (Optional but Recommended): Add a catalytic amount of a mild acid, such as acetic acid, to achieve a pH of approximately 4-5. This catalyzes the formation of the imine.[3]

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the ketone starting material.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Structural Elucidation

The synthesized compound's structure would be confirmed using a combination of spectroscopic techniques. The following sections detail the predicted data for each method.

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on known values for similar structural motifs.[6][7][8][9]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.8 | Doublet | 1H | CH-OH |

| ~ 3.5 | Singlet | 1H | OH |

| ~ 2.9 | Singlet | 3H | N-CH₃ |

| ~ 1.8 | Singlet | 3H | C-CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=N (Imine) |

| ~ 140 | Aromatic C (quaternary) |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 75 | CH-OH |

| ~ 35 | N-CH₃ |

| ~ 20 | C-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₃NO), the expected molecular weight is approximately 163.22 g/mol .

Table 3: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z | Fragment Structure | Interpretation |

| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 148 | [C₉H₁₀NO]⁺ | Loss of CH₃ |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 56 | [C₃H₆N]⁺ | Imine fragment |

Alcohols often undergo α-cleavage and dehydration in mass spectrometry.[10][11][12][13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3200-3600 | Strong, Broad | O-H | Stretching (Alcohol) |

| 3000-3100 | Medium | C-H | Stretching (Aromatic) |

| 2850-3000 | Medium | C-H | Stretching (Aliphatic) |

| ~1660 | Medium | C=N | Stretching (Imine) |

| 1450-1600 | Medium-Weak | C=C | Stretching (Aromatic) |

| 1000-1250 | Strong | C-O | Stretching (Alcohol) |

The broadness of the O-H stretch is due to hydrogen bonding.[15][16][17][18][19] The C=N stretch of the imine is a key diagnostic peak.

Chiral Purity Analysis

Given the chiral nature of the target compound, it is crucial to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Experimental Protocol: Chiral HPLC

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of phenylpropanolamine-like compounds.[20][21]

-

Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane and a polar alcohol like isopropanol. The ratio would need to be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

-

Injection and Detection: Inject the sample onto the HPLC system. Detection is typically performed using a UV detector, monitoring at a wavelength where the phenyl group absorbs (e.g., 254 nm).[22][23]

-

Analysis: The retention times of the (R) and potential (S) enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Caption: Logical flow of chiral HPLC for enantiomeric purity assessment.

Conclusion

The structural elucidation of this compound requires a systematic approach combining organic synthesis and modern analytical techniques. This guide provides a robust, albeit predictive, framework for achieving this. The proposed synthetic route via condensation is a high-probability pathway, and the projected spectroscopic data in the tables serve as a benchmark for experimental verification. Successful execution of these protocols will enable the unambiguous confirmation of the structure and stereochemistry of this novel compound, paving the way for its further investigation in the fields of medicinal chemistry and pharmacology. Researchers undertaking this work should use the predicted data as a guide while relying on their experimentally obtained results for the final structural assignment.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Computational Prediction of the 1H and 13C NMR [research.amanote.com]

- 9. Visualizer loader [nmrdb.org]

- 10. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Interpreting IR Spectra [chemistrysteps.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 22. Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Theoretical Analysis of (R)-2-Methylimino-1-phenylpropan-1-ol: A Comprehensive Guide

Absence of specific theoretical studies on (R)-2-Methylimino-1-phenylpropan-1-ol

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the theoretical and computational analysis of This compound . While basic computed properties such as molecular formula (C₁₀H₁₃NO) and molecular weight (approximately 163.22 g/mol ) are available, in-depth theoretical studies detailing its electronic structure, molecular geometry, vibrational frequencies, and thermodynamic properties are not presently available in published research.[1]

This guide, therefore, pivots to provide a comprehensive overview of the theoretical and computational methodologies that would be applied to study this molecule, drawing parallels from research on closely related analogs such as cathinone and its derivatives. This approach will equip researchers, scientists, and drug development professionals with a robust framework for a potential future theoretical investigation of this compound.

Proposed Computational Methodology

A thorough theoretical investigation of this compound would necessitate a multi-faceted computational approach, primarily relying on Density Functional Theory (DFT). DFT has proven to be a powerful tool for studying the structural and electronic properties of organic molecules.

1.1. Geometry Optimization and Vibrational Analysis

The initial step would involve the optimization of the molecular geometry of this compound. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The optimized geometry corresponds to the lowest energy conformation of the molecule.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

1.2. Electronic Properties

Key electronic properties to be investigated would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface would also be calculated. The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic and nucleophilic attack.

1.3. Thermodynamic Properties

Quantum chemical calculations can also provide valuable data on the thermodynamic properties of the molecule, such as its standard enthalpy of formation, entropy, and heat capacity. These parameters are essential for understanding the molecule's stability and its behavior in chemical reactions.

Data Presentation: A Template for Future Studies

Should theoretical data for this compound become available, it should be presented in a clear and structured format to facilitate comparison and analysis. The following tables provide a template for the presentation of such data.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C1-C2 | Data not available |

| C=N | Data not available | |

| O-H | Data not available | |

| Bond Angle | C1-C2-C3 | Data not available |

| C-N-C | Data not available | |

| Dihedral Angle | C1-C2-C3-C4 | Data not available |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν(O-H) | Data not available | Data not available | Data not available | O-H stretch |

| ν(C=N) | Data not available | Data not available | Data not available | C=N imine stretch |

| ν(C-H) | Data not available | Data not available | Data not available | Aromatic C-H stretch |

Table 3: Electronic and Thermodynamic Properties

| Property | Calculated Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Enthalpy of Formation (kJ/mol) | Data not available |

| Entropy (J/mol·K) | Data not available |

Experimental Protocols: A Standardized Approach

Detailed methodologies are crucial for the reproducibility of computational studies. The following outlines a standard protocol for the theoretical investigation of a molecule like this compound.

Computational Details:

All quantum chemical calculations would be performed using a computational chemistry software package, such as Gaussian. The molecular geometry would be optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. A Pople-style basis set, 6-311++G(d,p), which includes diffuse and polarization functions, would be employed for all atoms. Frequency calculations at the same level of theory would be carried out to verify that the optimized structures are true minima on the potential energy surface and to obtain the theoretical vibrational spectra. The electronic properties, including HOMO and LUMO energies and the molecular electrostatic potential, would be calculated from the optimized geometry.

Visualization of Computational Workflow

A clear workflow is essential for planning and executing a computational study. The following diagram illustrates a typical workflow for the theoretical analysis of a molecule.

Caption: A typical workflow for the theoretical study of a molecule using DFT.

Conclusion and Future Directions

While direct theoretical studies on this compound are currently lacking, this guide provides a comprehensive framework for how such an investigation could be conducted. The methodologies and data presentation templates outlined here are based on established practices in computational chemistry and can serve as a blueprint for future research.